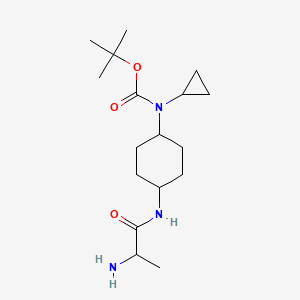

(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate

Description

(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate (CAS: 1354025-85-6) is a chiral carbamate derivative with a molecular formula of C₁₄H₂₇N₃O₃ and a molecular weight of 285.38 g/mol . Its structure features:

- A tert-butyl carbamate group, commonly used as a protective group for amines.

- A cyclohexyl ring substituted with a 2-aminopropanamido moiety and a cyclopropyl group.

- An (S)-configuration at the stereogenic center, which may influence its biological interactions or synthetic pathways.

This compound is typically synthesized as a pharmaceutical intermediate, with a purity of ≥97% . Its structural complexity and stereochemistry make it valuable for drug discovery, particularly in modulating pharmacokinetic properties or serving as a precursor in multi-step syntheses.

Properties

Molecular Formula |

C17H31N3O3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-cyclopropylcarbamate |

InChI |

InChI=1S/C17H31N3O3/c1-11(18)15(21)19-12-5-7-13(8-6-12)20(14-9-10-14)16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,21) |

InChI Key |

ZICQHSJDOPSOCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate typically involves the following steps:

Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the aminopropanamido group: This step often involves the use of amination reactions, where an amine group is introduced into the molecule.

Attachment of the cyclopropyl group: This can be done through cyclopropanation reactions, which involve the formation of a three-membered cyclopropyl ring.

Formation of the carbamate group: This step involves the reaction of an amine with a carbonyl compound to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate has several scientific research applications, including:

Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of the target compound with its analogs:

Key Observations:

Substituent Effects on Molecular Weight : The bromobenzyl analog (383.32 g/mol) has a higher molecular weight due to the bromine atom, whereas the methoxyphenyl derivative (251.32 g/mol) is lighter .

Stereochemical Variance : The target compound and (S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate share an (S)-configuration, while others like the bromobenzyl analog are racemic .

The 2-aminopropanamido group enables hydrogen bonding, which may improve solubility relative to hydrophobic groups like bromobenzyl .

Comparison with Analogs:

- Bromobenzyl Analog : Likely synthesized via alkylation of cyclohexylamine with 2-bromobenzyl bromide, followed by carbamate protection . Bromine’s electronegativity may facilitate cross-coupling reactions (e.g., Suzuki).

- Boc-Intermediate () : Uses reductive alkylation with trifluoromethyl biphenyl groups, highlighting versatility in introducing fluorinated motifs .

Biological Activity

(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate is a chiral compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C17H31N3O3

- Molecular Weight : 325.45 g/mol

- CAS Number : 1354003-27-2

The structure includes a tert-butyl group, a cyclohexyl moiety, and an aminopropanamido group, which contribute to its interaction with biological targets .

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity. This interaction can influence cellular signaling pathways critical for various physiological processes .

Anticancer Properties

Research indicates that (S)-tert-butyl carbamate derivatives may exhibit anticancer properties by targeting specific pathways involved in tumor growth and survival. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects. It appears to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Animal models have shown improved cognitive function when treated with this compound.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It demonstrates activity against various bacterial strains, indicating its potential use as an antibiotic or in developing new antimicrobial agents .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cell lines; IC50 values suggest significant efficacy. |

| Study 2 | Neuroprotection | Improved memory retention in rodent models; modulation of acetylcholine levels observed. |

| Study 3 | Antimicrobial Properties | Effective against Staphylococcus aureus and E. coli; minimum inhibitory concentrations (MIC) determined. |

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Cyclohexane Ring : Utilizing Diels-Alder reactions or cyclization methods.

- Introduction of Aminopropanamido Group : Reacting the cyclohexane derivative with an appropriate aminopropanamido precursor.

- Attachment of Tert-Butyl Group : Finalizing the structure through selective reactions to introduce the tert-butyl moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.